molecular formula C14H25NO6 B558524 Boc-D-Glu-OtBu CAS No. 73872-71-6

Boc-D-Glu-OtBu

Cat. No. B558524
CAS RN: 73872-71-6
M. Wt: 303.35 g/mol
InChI Key: YMOYURYWGUWMFM-SECBINFHSA-N
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Description

Boc-D-Glu-OtBu, also known as N-tert-butoxycarbonyl-D-glutamic acid tert-butyl ester, is a compound with the molecular formula C14H25NO6 . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .


Synthesis Analysis

Boc-D-Glu-OtBu is used as a reactant in the synthesis of peptides . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .


Molecular Structure Analysis

The molecular structure of Boc-D-Glu-OtBu can be represented by the IUPAC name (4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid . The InChI representation is InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 .


Chemical Reactions Analysis

Boc-D-Glu-OtBu is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . The exact chemical reactions involving Boc-D-Glu-OtBu would depend on the specific peptides being synthesized.


Physical And Chemical Properties Analysis

Boc-D-Glu-OtBu has a molecular weight of 303.35 g/mol . The compound is a white to slight yellow to beige powder .

Scientific Research Applications

  • Field : Peptide Synthesis
  • Application : “Boc-D-Glu-OtBu” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .
  • Methods of Application : The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. The Boc group is removed (deprotected) using an acid such as HCl/dioxane (4 M) in anhydrous dioxane solution for 30 min at room temperature . This protocol provides superior selectivity to deprotect Boc groups in the presence of tert-butyl esters and tert-butyl ethers .
  • Results : The deprotection of the Boc group is fast, efficient, and selective . In the cases studied, this protocol provided superior selectivity to deprotect Boc groups in the presence of tert-butyl esters and tert-butyl ethers .

Safety And Hazards

Boc-D-Glu-OtBu is classified as highly hazardous to water . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Boc-D-Glu-OtBu will continue to be a valuable reagent in peptide synthesis, particularly for the production of unique peptides containing glutamate tert-butyl ester residues . As peptide-based drugs become increasingly important in therapeutics, the demand for such reagents is likely to grow.

properties

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOYURYWGUWMFM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427014
Record name Boc-D-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Glu-OtBu

CAS RN

73872-71-6
Record name Boc-D-Glu-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Ribić, L Habjanec, B Vranešić… - Chemistry & …, 2012 - Wiley Online Library
… (tert-Butoxy)carbonyl-dglutamic acid 5-tert-butyl ester (Boc-d-Glu-OtBu; 4) was converted to an amide (via the carbamate intermediate) to give the isoglutamine derivative 5 in excellent …
Number of citations: 25 onlinelibrary.wiley.com
C Guruge, YP Ouedraogo, RL Comitz… - ACS chemical …, 2018 - ACS Publications
Glutamate is an excitatory neurotransmitter that controls numerous pathways in the brain. Neuroscientists make use of photoremovable protecting groups, also known as cages, to …
Number of citations: 10 pubs.acs.org
M Jackson, E Bichenkove, JB Sheffield, MA Feitelson… - researchgate.net
General Methods. Anhydrous dichloromethane (DCM), anhydrous dimethylformamide (DMF), anhydrous methanol (MeOH), HBr (33% in glacial AcOH), redistilled diisopropylethylamine …
Number of citations: 0 www.researchgate.net
CN Alverez, JE Park, KS Toti, Y Xia… - Journal of medicinal …, 2020 - ACS Publications
As a mitotic-specific target widely deregulated in various human cancers, polo-like kinase 1 (Plk1) has been extensively explored for anticancer activity and drug discovery. Although …
Number of citations: 13 pubs.acs.org
CM Guruge - 2019 - search.proquest.com
The spatiotemporal regulation of biomolecules in their physiological environment is an essential aspect of biological research. In neuroscience, the activity of neurotransmitters can be …
Number of citations: 3 search.proquest.com
K Akula - 2017 - scholarshare.temple.edu
This work presents the application of spiroligomers as inhibitors of protein-protein interactions. After the discovery of an acyl-transfer coupling reaction by Dr. Zachary Brown, a previous …
Number of citations: 0 scholarshare.temple.edu
KT Shih, YY Huang, CY Yang, MF Cheng, YW Tien… - Plos one, 2020 - journals.plos.org
(4S)-4-(3-[ 18 F]Fluoropropyl)-L-glutamic acid ([ 18 F]FSPG) is a positron emission tomography (PET) imaging agent for measuring the system x C − transporter activity. It has been used …
Number of citations: 4 journals.plos.org

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